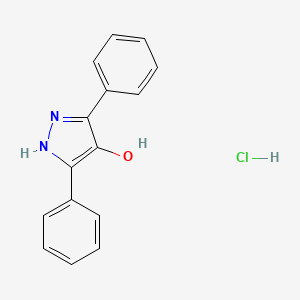![molecular formula C10H11BrClFO B14592873 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene CAS No. 61151-59-5](/img/structure/B14592873.png)
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene typically involves multiple steps. One common method includes the reaction of 3-fluorobenzene with 2-bromoethanol in the presence of a base to form an intermediate compound. This intermediate is then reacted with 2-chloroethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or DNA, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-chloroethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-ethoxyethane
Uniqueness
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as a fluorine atom on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of these halogens also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
61151-59-5 |
|---|---|
Molecular Formula |
C10H11BrClFO |
Molecular Weight |
281.55 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11BrClFO/c11-7-10(14-5-4-12)8-2-1-3-9(13)6-8/h1-3,6,10H,4-5,7H2 |
InChI Key |
NQMHBMDUVIXDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CBr)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
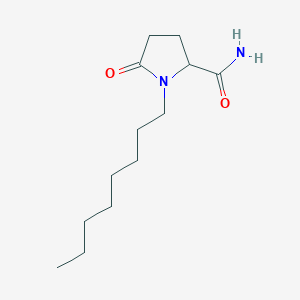
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
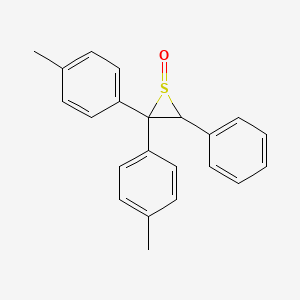
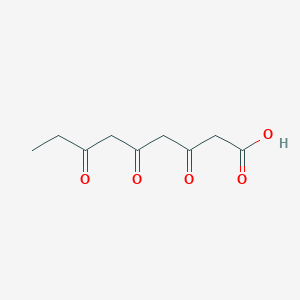
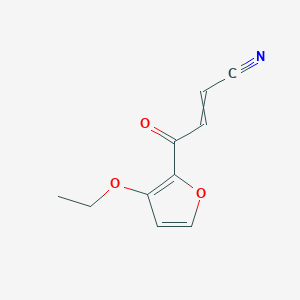
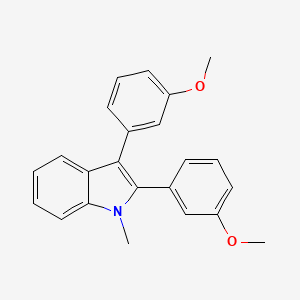
![1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B14592891.png)
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
